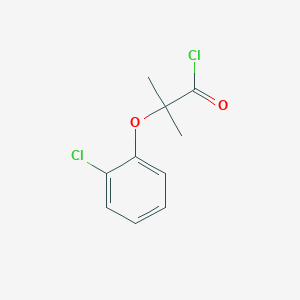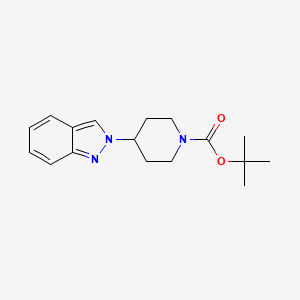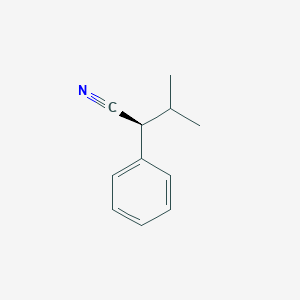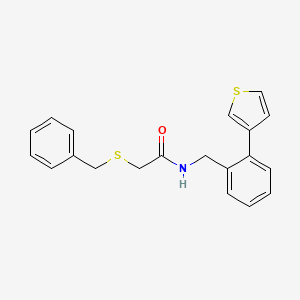![molecular formula C17H14F3N3O2 B2806687 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 312713-63-6](/img/structure/B2806687.png)
2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to the class of 1,2,3,4-tetrahydroisoquinoline analogs . These are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Typically, compounds of this class can undergo a variety of reactions including oxidation, reduction, and various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the polarity of the molecule, and its melting and boiling points would depend on the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research has revealed that derivatives of the quinoxaline structure, similar to 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, have significant antibacterial and antifungal properties. Compounds synthesized with modifications on the quinoxaline nucleus have been evaluated for their in vitro activities against a variety of bacterial and fungal strains, demonstrating promising results. Specifically, certain derivatives were found to be active against E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus, highlighting their potential as leads for developing new antimicrobial agents (Kumar et al., 2012), (Kumar et al., 2013).
Anticonvulsant Activities
Investigations into novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides have shown that these compounds possess notable anticonvulsant activities. This research suggests that the quinoxaline derivatives can be effective in experimental models of epilepsy, with certain compounds displaying high efficacy in reducing seizure activity in mice. This positions quinoxaline derivatives as potential candidates for further development into antiepileptic drugs (Ibrahim et al., 2013).
Anticancer Activities
The quinoxaline scaffold has also been utilized in the synthesis of compounds with potential anticancer activities. Research into these derivatives has identified compounds with inhibitory effects on various cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer cells. Specifically, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one have shown significant activity, suggesting their utility in cancer treatment strategies (Chen et al., 2013).
Analgesic and Anti-inflammatory Activities
Derivatives of quinoxaline, such as this compound, have been explored for their analgesic and anti-inflammatory properties. Some newly synthesized quinazolinyl acetamides were tested and found to exhibit potent analgesic and anti-inflammatory effects, comparable or superior to standard drugs like diclofenac sodium. These findings underscore the potential of quinoxaline derivatives in developing new pain management and anti-inflammatory therapies (Alagarsamy et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)10-4-3-5-11(8-10)21-15(24)9-14-16(25)23-13-7-2-1-6-12(13)22-14/h1-8,14,22H,9H2,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBHZPOQIXBQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(Diphenylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2806604.png)



![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2806610.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2806619.png)
![2-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2806621.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2806623.png)



